4-Bromo-3-methoxy-2-methylbenzoic acid

Übersicht

Beschreibung

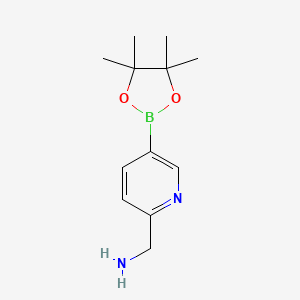

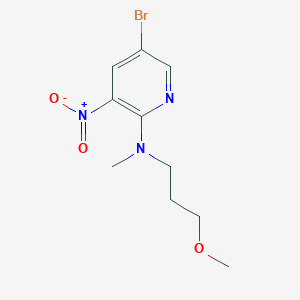

4-Bromo-3-methoxy-2-methylbenzoic acid, also known as 4-bromo-3-methoxy-2-methylbenzoic acid, is a widely used organic compound that has a wide range of applications in both scientific research and industrial processes. It has a molecular formula of C8H8BrO2 and a molar mass of 237.05 g/mol. 4-Bromo-3-methoxy-2-methylbenzoic acid is a colorless or white crystalline solid that is insoluble in water. It is a versatile compound that is used in a variety of applications, such as in the synthesis of pharmaceuticals, in the synthesis of polymers, and as a reagent in organic synthesis.

Wissenschaftliche Forschungsanwendungen

1. Derivation from Marine Algae

4-Bromo-3-methoxy-2-methylbenzoic acid has been identified as a derivative in the study of marine algae. Zhao et al. (2004) isolated various bromophenol derivatives, including 4-Bromo-3-methoxy-2-methylbenzoic acid, from the red alga Rhodomela confervoides. These compounds were extensively characterized using spectroscopic methods (Zhao et al., 2004).

2. Involvement in Antibiotic Synthesis

The compound plays a role in the synthesis of antibiotics. Laak and Scharf (1989) discussed the synthesis of polysubstituted aromatic carboxylic acids, including 4-Bromo-3-methoxy-2-methylbenzoic acid, in calichemicin antibiotics (Laak & Scharf, 1989).

3. Photochemical Properties

Pişkin, Canpolat, and Öztürk (2020) highlighted the significance of a derivative of 4-Bromo-3-methoxy-2-methylbenzoic acid in the context of photodynamic therapy for cancer treatment. They synthesized and characterized zinc phthalocyanine substituted with this compound, emphasizing its potential as a photosensitizer in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

4. Solubility and Thermodynamics

In a study by Zherikova et al. (2016), the solubility and thermodynamics of bromobenzoic acids, including 4-Bromo-3-methoxy-2-methylbenzoic acid, were explored. They investigated the vapor pressures and melting temperatures of these compounds, providing insights into their solubilities and structure-property relationships (Zherikova et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

It’s known that brominated benzoic acids can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

The compound’s predicted properties such as boiling point, density, and pka may influence its bioavailability .

Result of Action

Similar compounds have been known to induce various molecular and cellular effects, depending on their targets and the biochemical pathways they influence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-methoxy-2-methylbenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

4-bromo-3-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-6(9(11)12)3-4-7(10)8(5)13-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVOVMWZJFFSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methoxy-2-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395629.png)

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395630.png)

![3-[(Tetrahydropyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1395634.png)

![Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395641.png)

![6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one](/img/structure/B1395643.png)

![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1395644.png)